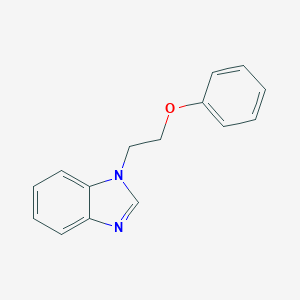

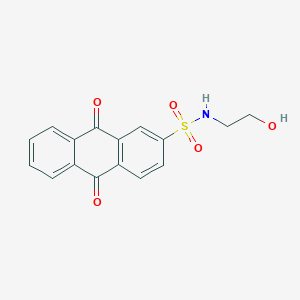

![molecular formula C18H11NO3 B352179 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 98596-11-3](/img/structure/B352179.png)

12-Acetylnaphtho[2,3-b]indolizine-6,11-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“12-Acetylnaphtho[2,3-b]indolizine-6,11-dione” is a novel compound that has been synthesized and characterized for its structural and fluorescent properties . It is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives .

Synthesis Analysis

The synthesis of this compound involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by single crystal X-ray diffraction . The molecular formula of the compound is C18H11NO3.Chemical Reactions Analysis

The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical and Chemical Properties Analysis

The compound exhibits UV maxima at 306 nm (lg ε: 4.33) and 470 nm (lg ε: 3.56) in CHCl3 . The 1H-NMR (DMSO-d6) spectrum shows peaks at various chemical shifts . The 13C-NMR (DMSO-d6) spectrum also shows peaks at various chemical shifts .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research into naphtho[2,3-b]indolizine derivatives, including compounds similar to 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione, has focused on their synthesis and structural characterization. A notable study by Batenko et al. (2015) highlights the synthesis and fluorescent properties of novel derivatives synthesized through a one-pot multicomponent reaction. The study emphasizes the compounds' photophysical properties, analyzed in various organic solvents, showcasing negative solvatochromism and sensitivity to solvent basicity, which could be pivotal for applications in fluorescence-based sensors and imaging technologies (Batenko et al., 2015).

Herbicidal Activity

Another realm of application is in the development of herbicides. Smith et al. (2005) explored the herbicidal activity of 6,7-disubstituted indolizine-5,8-diones, noting rapid desiccation in whole-plant tests and bleaching in leaf-disc assays. This suggests potential agricultural applications of naphtho[2,3-b]indolizine derivatives in controlling undesirable vegetation, with mechanisms involving the redox mediation of Photosystem I (Smith et al., 2005).

Antiproliferative and Anticancer Activity

The antiproliferative properties of indolizinophthalazine-5,12-dione derivatives have been investigated for potential anticancer applications. Shen et al. (2010) report that certain derivatives exhibit significant in vitro antiproliferative activity against human tumor cell lines. The study identifies DNA topoisomerase IB as a likely biological target, suggesting these compounds could contribute to the development of new anticancer therapies (Shen et al., 2010).

Cytotoxicity and Antimicrobial Activity

Research by Tao et al. (2019) on hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds revealed potential cytotoxicity against Artemia salina, indicating their bioactivity could be harnessed for pharmaceutical development. Moreover, the compounds' structural characterization supports their potential application in designing novel bioactive molecules (Tao et al., 2019).

Wirkmechanismus

The fluorescence emission of these derivatives was sensitive to solvent basicity and large Stokes shifts (up to 129 nm, 4599 cm−1) were observed . The similar multicomponent reaction between naphthoquinone, bindone, and pyridine derivatives provide the formation of a stable non-fluorescent compound possessing a zwitter-ionic structure .

Eigenschaften

IUPAC Name |

12-acetylnaphtho[2,3-b]indolizine-6,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c1-10(20)14-13-8-4-5-9-19(13)16-15(14)17(21)11-6-2-3-7-12(11)18(16)22/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBAGJDDSBANJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)